Manganese arsenate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7784-38-5 |

|---|---|

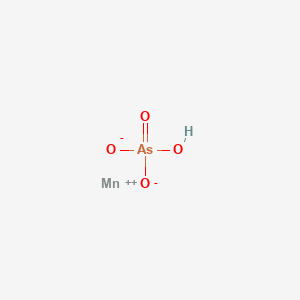

Molecular Formula |

AsHMnO4 |

Molecular Weight |

194.865 g/mol |

IUPAC Name |

hydrogen arsorate;manganese(2+) |

InChI |

InChI=1S/AsH3O4.Mn/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+2/p-2 |

InChI Key |

UGYZDRNYHSBEDB-UHFFFAOYSA-L |

SMILES |

O[As](=O)([O-])[O-].[Mn+2] |

Canonical SMILES |

O[As](=O)([O-])[O-].[Mn+2] |

Other CAS No. |

7784-38-5 |

Pictograms |

Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Atomic Blueprint: A Technical Guide to Manganese Arsenate Crystal Structure Determination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical aspects of determining the crystal structure of manganese arsenates, compounds of significant interest in materials science and with potential relevance to toxicological and pharmaceutical research. Understanding the precise three-dimensional arrangement of atoms is fundamental to elucidating the physicochemical properties and potential biological interactions of these materials. This document provides a comprehensive overview of the key crystal structures, detailed experimental protocols for their determination, and a summary of the essential crystallographic data.

Core Manganese Arsenate Crystal Structures

Manganese and arsenic form a variety of arsenate compounds, each with a unique crystal structure. Among the most fundamental are the manganese(II) orthoarsenates, Mn₃(AsO₄)₂. Two key polymorphs of this compound, α-Mn₃(AsO₄)₂ and β-Mn₃(AsO₄)₂, have been synthesized and structurally characterized. Additionally, the manganese(III) arsenate, MnAsO₄, and manganese(II) pyroarsenate, Mn₂As₂O₇, represent other core structures.

The β-phase of Mn₃(AsO₄)₂ crystallizes in the monoclinic space group P2₁/c.[1] Its structure is isostructural with the α-phase of manganese(II) phosphate.[2][3] The α-phase of Mn₃(AsO₄)₂ is isotypic with γ-Mn₃(PO₄)₂.[2][3] The precise determination of the atomic positions within the unit cell is crucial for understanding the coordination environments of the manganese and arsenic atoms and the overall crystal packing.

A low-temperature neutron powder diffraction study has been conducted on MnAsO₄, revealing its magnetic structure and confirming its crystal structure.[4] This study also identified the presence of Mn₂As₂O₇ as a secondary phase, and its crystallographic parameters were also refined.[4]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for selected this compound compounds, providing a basis for comparison and further computational analysis.

Table 1: Crystallographic Data for β-Mn₃(AsO₄)₂ [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1129 |

| b (Å) | 11.7658 |

| c (Å) | 6.4204 |

| α (°) | 90 |

| β (°) | 98.727 |

| γ (°) | 90 |

| Volume (ų) | 680.43 |

| Formula Units (Z) | 4 |

Table 2: Crystallographic Data for MnAsO₄ and Mn₂As₂O₇ from Neutron Powder Diffraction Data [4]

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| MnAsO₄ | Monoclinic | C2/c | 9.584(1) | 5.619(1) | 7.373(1) | 115.89(1) |

| Mn₂As₂O₇ | Monoclinic | C2/m | 6.645(1) | 8.649(1) | 4.809(1) | 103.88(1) |

Note: Data obtained from Rietveld refinement of neutron powder diffraction data at 15 K.

Experimental Protocols

The determination of the crystal structure of manganese arsenates relies on a combination of synthesis of high-quality single crystals or pure polycrystalline powders, followed by diffraction experiments.

Synthesis of this compound Crystals

Several methods can be employed for the synthesis of this compound single crystals and powders, including:

-

Chemical Vapor Transport (CVT): This technique has been successfully used for the synthesis of α- and β-Mn₃(AsO₄)₂.[2] In a typical CVT experiment, a starting material (e.g., in-situ formed Mn₃(AsO₄)₂) is sealed in an evacuated quartz ampoule with a transport agent (e.g., Cl₂ or Br₂). A temperature gradient is applied across the ampoule (e.g., 900 °C to 820 °C), causing the starting material to react with the transport agent to form a volatile species.[2] This gaseous complex then decomposes in the cooler zone of the ampoule, depositing single crystals of the desired this compound.

-

Flux Growth: This method involves dissolving the constituent oxides (e.g., MnO and As₂O₅) in a molten salt (flux) at high temperatures, followed by slow cooling to allow for the crystallization of the desired phase. A high-temperature RbCl flux has been used to synthesize BaMn₂(AsO₄)₂. The choice of flux is crucial to ensure it has a low melting point, good solubility for the reactants, and does not get incorporated into the final crystal structure.

-

Hydrothermal Synthesis: This technique utilizes water as a solvent under high temperature and pressure to facilitate the crystallization of materials that are insoluble under ambient conditions. Hydrothermal methods have been employed for the synthesis of various manganese oxides and could be adapted for manganese arsenates.

Crystal Structure Determination by X-ray and Neutron Diffraction

Once suitable crystals or powders are obtained, their crystal structure is determined using diffraction techniques.

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the most powerful technique for obtaining a precise and unambiguous crystal structure.

-

Crystal Selection and Mounting: A high-quality single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector (e.g., a CCD or CMOS detector).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods. Finally, the structural model is refined against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

-

-

Powder X-ray Diffraction (PXRD): This technique is used for phase identification and structure refinement of polycrystalline materials.

-

Sample Preparation: A fine powder of the this compound is packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. The positions and intensities of the diffraction peaks can be used to identify the phases by comparing them to a database. For structure refinement, the entire experimental pattern is fitted to a calculated pattern based on a structural model using the Rietveld method.

-

-

Neutron Powder Diffraction: This technique is complementary to X-ray diffraction and is particularly useful for accurately locating light atoms (like oxygen) in the presence of heavier atoms (like manganese and arsenic) and for determining magnetic structures.[4] The experimental procedure is analogous to PXRD, but a neutron source is used instead of an X-ray source.

Visualizing the Workflow

The process of determining the crystal structure of a novel this compound compound follows a logical workflow, from initial synthesis to the final validation and deposition of the structural data.

Caption: A generalized workflow for the determination of the crystal structure of a new this compound compound.

References

A Comprehensive Technical Guide to the Synthesis of Manganese Arsenide Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis methods for producing manganese arsenide (MnAs) compounds. MnAs is a fascinating material with unique magnetic and electronic properties, making it a subject of significant research interest for applications in spintronics, magnetic refrigeration, and as a potential component in advanced drug delivery systems. This document details various synthesis methodologies, from traditional solid-state reactions to advanced thin-film and nanoparticle fabrication techniques.

Solid-State Reaction Method

The solid-state reaction is a conventional and straightforward method for producing polycrystalline bulk MnAs. This technique involves the direct reaction of elemental manganese and arsenic powders at elevated temperatures.

Experimental Protocol

A typical solid-state synthesis of MnAs proceeds as follows:

-

Precursor Preparation: High-purity manganese (Mn) powder (e.g., 99.99%) and arsenic (As) powder (e.g., 99.999%) are weighed in a stoichiometric ratio (1:1). Due to the toxicity and volatility of arsenic, this step must be performed in a glovebox under an inert atmosphere (e.g., argon).

-

Mixing: The powders are thoroughly mixed using an agate mortar and pestle to ensure homogeneity.

-

Encapsulation: The mixed powder is then pressed into a pellet and sealed in an evacuated quartz ampoule. The ampoule is typically evacuated to a pressure of less than 10⁻⁶ Torr to prevent oxidation during heating.

-

Heating Profile: The sealed ampoule is placed in a programmable tube furnace and subjected to a carefully controlled heating program. A representative temperature profile is:

-

Slowly heat to 400 °C over 10 hours and hold for 24 hours to allow for a slow reaction with the volatile arsenic.

-

Increase the temperature to 850-900 °C over 10-12 hours and hold for 48-72 hours to ensure complete reaction and homogenization.[1]

-

Slowly cool the furnace to room temperature over 24 hours.

-

-

Characterization: The resulting MnAs ingot is then characterized for its crystal structure, phase purity, and magnetic properties.

Molecular Beam Epitaxy (MBE)

Molecular Beam Epitaxy is a sophisticated technique used to grow high-quality, single-crystal thin films of MnAs on a substrate. This method offers precise control over film thickness, composition, and crystal orientation, which is crucial for spintronic device fabrication.

Experimental Protocol for MnAs on GaAs(001)

-

Substrate Preparation: A gallium arsenide (GaAs) (001) substrate is loaded into a conventional III-V MBE chamber. The substrate is first heated to approximately 600 °C to desorb the native oxide layer and grow a smooth GaAs buffer layer.[2]

-

Temperature Stabilization: The substrate temperature is then lowered to the desired growth temperature for MnAs, typically in the range of 200-250 °C.[2]

-

Growth Initiation: The growth of MnAs is initiated by co-evaporating high-purity manganese and arsenic from effusion cells onto the heated substrate. An arsenic-rich condition is generally maintained to ensure proper stoichiometry and crystalline quality. The As/Mn flux ratio is not as critical as in other systems but an excess of As is preferred.[2]

-

Film Growth: The MnAs film is grown at a typical rate of around 50 nm/hour.[2] The growth process is monitored in real-time using Reflection High-Energy Electron Diffraction (RHEED) to ensure epitaxial growth.

-

Cooling and Characterization: After reaching the desired thickness, the shutters of the effusion cells are closed, and the substrate is cooled to room temperature. The resulting MnAs thin film is then characterized for its structural, magnetic, and electronic properties.

Chemical Vapor Deposition (CVD) / Metal-Organic Chemical Vapor Deposition (MOCVD)

Chemical Vapor Deposition and its variant, Metal-Organic Chemical Vapor Deposition, are versatile techniques for depositing thin films of MnAs. These methods involve the chemical reaction of volatile precursor gases on a heated substrate surface.

Experimental Protocol

While specific protocols for MnAs are less commonly detailed in the literature compared to MBE, a general MOCVD process can be outlined:

-

Precursor Selection: Volatile organometallic precursors for manganese and arsenic are chosen. For manganese, precursors like (Methylcyclopentadienyl)manganese(I) tricarbonyl (CH₃C₅H₄)Mn(CO)₃ or manganese(II) amidinates are potential candidates.[2] For arsenic, tertiarybutylarsine (tBuAsH₂) is a common, less hazardous alternative to arsine (AsH₃).

-

System Setup: A cold-wall MOCVD reactor is typically used. A substrate, such as GaAs or Si, is placed on a heated susceptor.

-

Deposition Process:

-

The reactor is evacuated and then filled with a carrier gas (e.g., H₂ or N₂).

-

The substrate is heated to the deposition temperature, which can range from 400 to 800 °C.

-

The organometallic precursors are introduced into the reactor via bubblers, carried by the carrier gas.

-

The precursor molecules decompose and react on the hot substrate surface, forming a MnAs film.

-

-

Post-Deposition: After the desired film thickness is achieved, the precursor flow is stopped, and the reactor is cooled down under the carrier gas flow.

Solution-Based Synthesis (Colloidal Method)

Solution-based methods offer a "bottom-up" approach to synthesize MnAs nanoparticles with controlled size and shape. These methods are advantageous for producing dispersible nanocrystals for various applications, including biomedical research.

Experimental Protocol

A representative colloidal synthesis of MnAs nanoparticles is as follows:

-

Precursor and Solvent Preparation: Dimanganesedecacarbonyl (Mn₂(CO)₁₀) is used as the manganese source, and triphenylarsine (B46628) oxide (Ph₃AsO) serves as the arsenic source. Trioctylphosphine oxide (TOPO) is typically used as a high-boiling point coordinating solvent.

-

Reaction Setup: The precursors and solvent are loaded into a three-neck flask equipped with a condenser, a thermocouple, and a septum for inert gas purging. The system is purged with an inert gas (e.g., argon) to remove oxygen.

-

Heating and Reaction: The reaction mixture is heated to a temperature between 250 and 330 °C. The specific temperature can influence the resulting phase of the MnAs nanoparticles (α-MnAs or β-MnAs). The reaction is typically allowed to proceed for several hours.

-

Nanoparticle Isolation and Purification: After the reaction, the mixture is cooled to room temperature. The nanoparticles are then precipitated by adding a non-solvent like methanol (B129727) and collected by centrifugation. The collected nanoparticles are washed multiple times with a mixture of a solvent (e.g., toluene) and a non-solvent to remove unreacted precursors and excess TOPO.

-

Storage: The purified MnAs nanoparticles are then dispersed in a suitable organic solvent for storage and further use.

Mechanochemical Synthesis (Ball Milling)

Mechanochemical synthesis is a solvent-free, solid-state technique that uses mechanical energy to induce chemical reactions. High-energy ball milling of elemental powders can produce nanocrystalline MnAs.

Experimental Protocol

-

Precursor Preparation: Elemental manganese and arsenic powders are weighed in a stoichiometric ratio inside a glovebox.

-

Milling: The powders are loaded into a hardened steel or tungsten carbide milling vial along with milling balls (e.g., steel or tungsten carbide). The ball-to-powder weight ratio is a critical parameter, typically ranging from 10:1 to 20:1.

-

Milling Process: The vial is sealed under an inert atmosphere and milled in a high-energy planetary or shaker mill. Milling is performed for several hours (e.g., 4-12 hours) at a high rotational speed (e.g., 350 rpm).[1] The mechanical energy from the ball collisions provides the activation energy for the formation of MnAs.

-

Post-Milling Annealing: The as-milled powder may contain amorphous phases or be in a metastable state. A subsequent annealing step in a sealed, evacuated quartz tube at a moderate temperature (e.g., 400-600 °C) is often performed to improve crystallinity and phase purity.

-

Characterization: The final product is a nanocrystalline MnAs powder.

Hydrothermal Synthesis

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures. While less common for MnAs, this method can be adapted to produce crystalline nanoparticles.

Experimental Protocol

A plausible hydrothermal synthesis for MnAs could be adapted from methods for other manganese pnictides or chalcogenides:

-

Precursor Solution: A water-soluble manganese salt (e.g., manganese(II) chloride, MnCl₂) and an arsenic source that can be reduced or hydrolyzed (e.g., sodium arsenite, NaAsO₂) are dissolved in deionized water. A reducing agent, such as hydrazine (B178648) (N₂H₄), may be added.

-

Autoclave Loading: The precursor solution is placed in a Teflon-lined stainless-steel autoclave. The fill volume is typically around 70-80%.

-

Heating: The sealed autoclave is heated in an oven to a temperature between 150 and 250 °C for a period of 12 to 48 hours. The autogenous pressure develops within the sealed vessel.

-

Cooling and Product Recovery: The autoclave is cooled to room temperature. The resulting precipitate is collected by filtration or centrifugation, washed several times with deionized water and ethanol, and then dried under vacuum.

Comparison of Synthesis Methods

The choice of synthesis method depends on the desired form of the MnAs material (bulk, thin film, or nanoparticle) and the required quality. The following tables summarize the key parameters and typical properties of MnAs produced by each method.

Table 1: Comparison of Synthesis Parameters

| Parameter | Solid-State Reaction | Molecular Beam Epitaxy (MBE) | Chemical Vapor Deposition (CVD/MOCVD) | Solution-Based Synthesis | Mechanochemical Synthesis | Hydrothermal Synthesis |

| Precursors | Elemental Mn, As | Elemental Mn, As | Organometallic Mn & As compounds | Mn₂(CO)₁₀, Ph₃AsO | Elemental Mn, As | MnCl₂, NaAsO₂ |

| Temperature | 850-900 °C | 200-250 °C | 400-800 °C | 250-330 °C | Room temp. (milling), 400-600 °C (annealing) | 150-250 °C |

| Pressure | N/A (sealed ampoule) | Ultra-high vacuum (<10⁻⁹ Torr) | Low to atmospheric pressure | Atmospheric | N/A | Autogenous (high) |

| Typical Product Form | Polycrystalline bulk | Single-crystal thin film | Polycrystalline/epitaxial thin film | Nanoparticles | Nanocrystalline powder | Nanoparticles |

| Control over Dimensions | Low | High (atomic layer precision) | Moderate to High | High | Moderate | Moderate |

Table 2: Comparison of Typical Material Properties

| Property | Solid-State Reaction | Molecular Beam Epitaxy (MBE) | Chemical Vapor Deposition (CVD/MOCVD) | Solution-Based Synthesis | Mechanochemical Synthesis | Hydrothermal Synthesis |

| Crystallinity | High (polycrystalline) | High (single crystal) | Moderate to High | High (nanocrystalline) | Nanocrystalline | Crystalline |

| Phase Purity | Generally high | High | Variable, depends on precursors | Can be phase-selective (α or β) | Can have impurities, improved by annealing | Variable |

| Typical Grain/Particle Size | Micrometers to millimeters | N/A (thin film) | Nanometers to micrometers | 2-20 nm | 5-50 nm | 10-100 nm |

| Saturation Magnetization (Ms) | High | High | High | Size-dependent | Reduced compared to bulk | Size-dependent |

| Coercivity (Hc) | Low | Depends on orientation | Variable | Size-dependent | Can be high | Variable |

| Curie Temperature (Tc) | ~318 K | Strain-dependent, near bulk | Near bulk value | ~315 K | Can be altered | Can be altered |

This guide provides a foundational understanding of the primary methods for synthesizing manganese arsenide compounds. For specific applications, further optimization of the detailed experimental parameters for each method is crucial to achieve the desired material properties.

References

An In-depth Technical Guide to the Electronic and Magnetic Properties of Manganese Arsenide (MnAs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese arsenide (MnAs) is a fascinating material that exhibits a unique combination of structural, magnetic, and electronic properties, making it a subject of intense research for applications in spintronics, magnetic refrigeration, and as a spin injector for semiconductor heterostructures.[1] This technical guide provides a comprehensive overview of the core electronic and magnetic characteristics of MnAs, with a focus on its crystal structure, phase transitions, electronic band structure, and magnetocaloric effect. Detailed experimental methodologies and quantitative data are presented to serve as a valuable resource for researchers in the field.

Crystal Structure and Magneto-Structural Phase Transition

Manganese arsenide predominantly crystallizes in two different phases, which are intimately linked to its magnetic properties.

-

α-MnAs (Hexagonal, NiAs-type): At and below room temperature, MnAs adopts the ferromagnetic α-phase with a hexagonal NiAs-type crystal structure.[2] In this structure, Mn and As atoms form alternating hexagonal planes.[2] The easy magnetization axis for epitaxial thin films is typically in-plane.[3][4]

-

β-MnAs (Orthorhombic): Above its Curie temperature (TC) of approximately 313-318 K, MnAs undergoes a first-order phase transition to the paramagnetic β-phase, which has a quasi-hexagonal orthorhombic structure.[2][5] This transition is characterized by an abrupt decrease in the lattice spacing within the hexagonal plane.[2]

The transition between the α and β phases is a key feature of MnAs, as it represents a strong coupling between the material's structural and magnetic degrees of freedom. This magneto-structural transition is responsible for many of its unique properties, including the giant magnetocaloric effect. In thin films, epitaxial strain can lead to a coexistence of the ferromagnetic α-phase and the paramagnetic β-phase over a range of temperatures around room temperature.[5]

Visualization of the Magneto-Structural Phase Transition

Caption: Phase transition in MnAs.

Quantitative Data Summary

The following tables summarize key quantitative data for bulk and thin-film MnAs.

Table 1: Crystallographic and Magnetic Properties of Bulk MnAs

| Property | Value | Reference |

| Crystal Structure (α-phase) | Hexagonal (NiAs-type) | [2] |

| Lattice Constant 'a' (α-phase) | 0.3725 nm | [3] |

| Lattice Constant 'c' (α-phase) | 0.5713 nm | [3] |

| Ferromagnetic Transition Temperature (TC) | ~313 K | [5] |

| Magnetic Moment (Total) | ~19.6 a.u. (Monolayer) | [6] |

Table 2: Properties of Epitaxial MnAs Thin Films

| Substrate | Growth Direction | Easy Magnetization Axis | TC | Reference |

| InP(001) | MnAs[3] | InP[7] | In-plane, MnAs[8] | |

| GaAs(001) - Type A | [9] | [8] | GaAs[7] | |

| GaAs(001) - Type B | [10] | [8] | GaAs[7] | |

| GaAs(111)B | - | In-plane,[7] | GaAs[7] |

Table 3: Magnetocaloric Properties of MnAs and its Alloys

| Material | Magnetic Field Change (T) | Maximum Entropy Change (-ΔSm) (J kg-1 K-1) | Reference |

| MnAs | 5 | ~267 (at 2.23 kbar) | [11] |

| MnAs1-xSbx | - | 25-30 | [12] |

| MnAsC0.03 | 5 | ~22.4 | [13] |

| MnAsC0.05 | 5 | ~13.2 | [13] |

Experimental Protocols

The characterization of the electronic and magnetic properties of MnAs involves a variety of sophisticated experimental techniques.

Thin Film Growth: Molecular Beam Epitaxy (MBE)

Epitaxial thin films of MnAs are commonly grown using Molecular Beam Epitaxy (MBE), which allows for precise control over the film thickness and crystal orientation.

Typical MBE Protocol for MnAs on InP(001):

-

Substrate Preparation: The InP(001) substrate is heated to ~550 °C in an arsenic (As) flux to remove the native oxide layer. A (4x2) surface reconstruction is observed using Reflection High-Energy Electron Diffraction (RHEED).[3]

-

Growth Initiation: The substrate temperature is lowered, and both Mn and As fluxes are supplied to initiate the growth of the MnAs film. The As/Mn flux ratio is typically kept in an As-rich condition.[14]

-

Growth and Annealing: The film is grown at a specific rate (e.g., 50 nm/h) to the desired thickness.[14] A post-growth annealing step under As flux at a higher temperature (e.g., 400 °C) can be performed to improve the structural and magnetic properties.[14]

Structural Characterization: X-ray Diffraction (XRD)

High-resolution X-ray diffraction is a crucial technique for determining the crystal structure, lattice parameters, and epitaxial relationship of MnAs films. Reciprocal space mapping is often employed to analyze the strain state of the films.[5]

Magnetic Characterization

A suite of techniques is used to probe the magnetic properties of MnAs:

-

Magnetometry: Techniques like Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometry are used to measure magnetization as a function of temperature and applied magnetic field. This allows for the determination of the Curie temperature, magnetic anisotropy, and hysteresis loops.[5][14]

-

Magnetic Force Microscopy (MFM): MFM is utilized to visualize the magnetic domain structures and their evolution with temperature, particularly around the phase transition where ferromagnetic and paramagnetic phases can coexist.

Electronic Structure Characterization

-

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS): Cross-sectional STM and STS can be used to probe the local topography and electronic band structure of MnAs nanoclusters embedded in a semiconductor matrix, revealing their metallic nature.[15]

Visualization of an Experimental Workflow

Caption: Experimental workflow for MnAs characterization.

Electronic Properties

The electronic structure of MnAs is highly dependent on its crystalline phase and dimensionality.

-

Bulk MnAs: In its bulk form, MnAs is a ferromagnetic metal in the hexagonal α-phase.[5] Density Functional Theory (DFT) calculations have been employed to study its electronic and magnetic properties. Some studies suggest that in the hypothetical zinc-blende structure, MnAs exhibits half-metallic ferromagnetism, where one spin channel is metallic while the other is semiconducting.

-

Monolayer MnAs: Theoretical studies on monolayer MnAs (111) indicate a transition from a half-metallic property in the bulk to a metallic property with enhanced magnetic moments in the monolayer form.[6] The Mn atoms are found to have the most significant contribution to the magnetic state.[6]

-

Band Structure: The electronic band structure of MnAs, as calculated by DFT, shows that in the bulk NiAs-type phase, electronic states cross the Fermi level for both spin-up and spin-down channels, indicating metallic behavior.[6]

Magnetocaloric Effect (MCE)

The magnetocaloric effect is the change in temperature of a material upon the application of a magnetic field. MnAs exhibits a giant magnetocaloric effect, particularly near its first-order magneto-structural phase transition.[12] This property makes it a promising candidate for magnetic refrigeration applications near room temperature.

The large MCE in MnAs originates from the significant change in magnetic entropy associated with the transition from the ferromagnetic to the paramagnetic state, which is coupled with the structural change.[12] The magnitude of the MCE can be influenced by factors such as:

-

Doping: Substituting As with Sb (MnAs1-xSbx) can maintain a large MCE.[12] Carbon doping can also affect the MCE, with MnAsC0.03 showing a significant entropy change.[13]

-

Pressure: The application of pressure can decrease the Curie temperature of MnAs while increasing the peak entropy change up to a critical pressure.[11]

Visualization of the Magnetocaloric Effect Thermodynamic Cycle

Caption: Thermodynamic cycle of the magnetocaloric effect.

Applications in Spintronics

MnAs is a promising material for spintronic applications due to its ferromagnetism at room temperature and its compatibility with semiconductor substrates like GaAs and Si.[1][3] It has been successfully used for electrical spin injection into GaAs.[5] The ability to grow high-quality epitaxial MnAs films on semiconductors opens up possibilities for integrating magnetic functionalities into electronic and optoelectronic devices.[3] Furthermore, the negligible diffusion of Mn into GaAs from a MnAs film is a significant advantage for creating stable spintronic devices.[1]

Conclusion

Manganese arsenide stands out as a material with a rich interplay of structural, magnetic, and electronic properties. Its first-order magneto-structural phase transition is the cornerstone of its giant magnetocaloric effect, making it a prime candidate for next-generation magnetic refrigeration technologies. The ability to epitaxially grow high-quality thin films on semiconductor substrates further cements its importance in the development of spintronic devices. This guide has provided a detailed overview of the fundamental properties of MnAs, supported by quantitative data and experimental methodologies, to aid researchers in their exploration and application of this remarkable material.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chemrevlett.com [chemrevlett.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Magnetocaloric effect - Wikipedia [en.wikipedia.org]

- 14. impact.ornl.gov [impact.ornl.gov]

- 15. Magnetocaloric Effect | CaloriCool [caloricool.org]

Unraveling the Behavior of Manganese Arsenide Under Extreme Conditions: A Technical Guide to Pressure-Induced Phase Transitions

For Immediate Release

Shanghai, China – December 19, 2025 – This technical guide provides an in-depth exploration of the fascinating phase transitions that manganese arsenide (MnAs) undergoes when subjected to high-pressure environments. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings on the structural, magnetic, and electronic transformations in MnAs, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating complex relationships through diagrams.

At ambient pressure, manganese arsenide is known for its first-order phase transition from a hexagonal ferromagnetic (α) phase to an orthorhombic paramagnetic (β) phase at approximately 317 K.[1] This transition is accompanied by a significant change in volume and magnetic properties, making MnAs a material of great interest for applications in spintronics and magnetocaloric devices.[1] The application of external pressure serves as a powerful tool to manipulate these transitions, offering a pathway to tune the material's properties and uncover novel states of matter.

Pressure-Induced Structural and Magnetic Transformations

The application of hydrostatic pressure dramatically alters the phase landscape of MnAs. Experimental and theoretical studies have revealed a sequence of structural and magnetic phase transitions as pressure increases. A critical pressure of approximately 4.6 kbar (0.46 GPa) has been identified for the stability of the hexagonal phase.[2] Beyond this, MnAs undergoes further transformations. Theoretical calculations based on density functional theory (DFT) predict a transition from the ambient-pressure NiAs-type structure to a zinc-blende structure at a specific pressure value.[3]

The magnetic properties of MnAs are also profoundly influenced by pressure. The Curie temperature (T_C), which marks the transition from ferromagnetic to paramagnetic behavior, exhibits a strong negative pressure dependence.[4][5] Similarly, the magnetic moment of MnAs is found to decrease significantly with increasing pressure.[4][5] These changes are attributed to the pressure-induced modifications in the crystal lattice and the resulting alterations in the electronic band structure and magnetic exchange interactions.

Quantitative Data Summary

To facilitate a clear understanding of the effects of pressure on MnAs, the following tables summarize the key quantitative data extracted from various studies.

| Phase Transition | Transition Pressure (GPa) | Crystal Structure Change | Magnetic State Change | Reference |

| α → β (at room temp) | ~0.4 | Hexagonal (P6₃/mmc) → Orthorhombic (Pnma) | Ferromagnetic → Paramagnetic | [1][2] |

| Predicted Transition | > 0.4 | NiAs-type → Zinc-blend type | - | [3] |

Table 1: Pressure-Induced Phase Transitions in MnAs. This table outlines the known and predicted structural and magnetic phase transitions in MnAs as a function of applied pressure.

| Property | Pressure Dependence | Value at P=0 | Reference |

| Curie Temperature (T_C) | dlnT_C/dP = -0.35 GPa⁻¹ | ~317 K | [5] |

| Magnetic Moment (M) | dlnM/dP = -0.04 GPa⁻¹ | - | [5] |

Table 2: Pressure Dependence of Magnetic Properties of MnAs. This table summarizes the significant impact of pressure on the Curie temperature and magnetic moment of MnAs.

Experimental Protocols

The investigation of materials under high pressure requires specialized experimental techniques. The following sections detail the methodologies for key experiments used to study the phase transitions in MnAs.

High-Pressure X-Ray Diffraction (HPXRD)

High-pressure X-ray diffraction is a primary tool for determining the crystal structure of materials under compression.

Methodology:

-

Sample Preparation: A single crystal or polycrystalline powder of MnAs is loaded into a gasket, which is a thin metal foil with a small hole in the center.

-

Diamond Anvil Cell (DAC) Assembly: The gasket is placed between the culets (tips) of two opposing diamond anvils within a diamond anvil cell (DAC).[6] Diamonds are used due to their transparency to X-rays and their extreme hardness.[6]

-

Pressure Medium: A pressure-transmitting medium, such as silicone oil, a methanol-ethanol mixture, or an inert gas like neon or helium, is loaded into the sample chamber within the gasket to ensure hydrostatic or quasi-hydrostatic pressure on the sample.[7]

-

Pressure Application and Calibration: Pressure is applied by mechanically turning screws on the DAC, which forces the diamonds together.[6] The pressure is calibrated in-situ using a pressure standard, such as the fluorescence shift of a ruby chip placed in the sample chamber or the known equation of state of a standard material like gold or silver.[7]

-

Data Collection: The DAC is mounted on a diffractometer at a synchrotron radiation source, which provides a high-brilliance, focused X-ray beam.[8] Diffraction patterns are collected at various pressures using an area detector.[7][8]

-

Data Analysis: The collected diffraction patterns are analyzed to determine the crystal structure and lattice parameters of MnAs at each pressure point.

High-Pressure Neutron Diffraction

Neutron diffraction is particularly useful for studying magnetic structures and light elements.

Methodology:

-

Sample and Pressure Cell: Due to the lower scattering cross-section of neutrons, larger sample volumes are required compared to XRD.[9] Specialized high-pressure cells, such as Paris-Edinburgh presses or larger volume DACs, are used.[10]

-

Neutron Source: The experiment is performed at a dedicated high-pressure neutron scattering beamline at a research reactor or spallation source.[9]

-

Data Collection: Neutron diffraction patterns are collected as a function of pressure and temperature.

-

Data Analysis: The diffraction patterns are analyzed to determine both the crystal and magnetic structures of MnAs. The magnetic scattering of neutrons allows for the direct determination of the arrangement and magnitude of the magnetic moments on the manganese atoms.[11]

High-Pressure Magnetometry and Electrical Resistivity

These techniques probe the magnetic and electronic properties of MnAs under pressure.

Methodology:

-

Pressure Cell: A non-magnetic pressure cell, often made of beryllium copper, is used for magnetic measurements. For resistivity measurements, electrical leads are carefully passed into the high-pressure environment.

-

Measurement Setup: The pressure cell is placed within a magnetometer (e.g., a SQUID magnetometer) or a cryostat equipped for electrical transport measurements.

-

Data Collection: Magnetization as a function of temperature and magnetic field, or electrical resistivity as a function of temperature, is measured at different applied pressures.

-

Data Analysis: The data are analyzed to determine the pressure dependence of the Curie temperature, magnetic moment, and changes in conductivity associated with phase transitions.[2]

Visualizing the Relationships

To better illustrate the complex interplay of pressure, structure, and magnetism in MnAs, the following diagrams have been generated using the DOT language.

Figure 1: Workflow of the pressure-induced phase transition in MnAs from the ambient α-phase to the high-pressure β-phase.

Figure 2: Interdependencies of pressure, crystal structure, and physical properties in manganese arsenide.

This technical guide provides a comprehensive overview of the current understanding of phase transitions in manganese arsenide under pressure. The presented data and methodologies offer a valuable resource for researchers working on condensed matter physics, materials science, and the development of novel functional materials. Further investigations into the higher-pressure phases and their exotic properties will continue to be a rich area of scientific inquiry.

References

- 1. arxiv.org [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. excillum.com [excillum.com]

- 7. aps.anl.gov [aps.anl.gov]

- 8. HTTP500 内部服务器出错 [cpb.iphy.ac.cn]

- 9. Advancing neutron diffraction for accurate structural measurement of light elements at megabar pressures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neutron-diffraction of hydrogen-rich molecules under high pressure [era.ed.ac.uk]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Theoretical DFT Calculation of MnAs Band Structure

This guide provides a comprehensive overview of the theoretical framework and practical considerations for performing Density Functional Theory (DFT) calculations to determine the band structure of Manganese Arsenide (MnAs). MnAs is a material of significant interest due to its unique magnetic and electronic properties, including a temperature- and pressure-dependent phase transition and potential for half-metallicity, making it a candidate for applications in spintronics.

Introduction to Manganese Arsenide (MnAs)

Manganese Arsenide (MnAs) is a ferromagnetic material that primarily crystallizes in two main structures: the hexagonal NiAs-type (β-phase) and the cubic zinc-blende (α-phase). The NiAs-type structure is the stable ground state at ambient pressure.[1][2] The zinc-blende phase, while unstable in bulk form, can be theoretically investigated and is relevant in the context of diluted magnetic semiconductors like (Ga,Mn)As.[3] The electronic and magnetic properties of MnAs are highly sensitive to its crystal structure and lattice parameters. For instance, ferromagnetic α-MnAs can transition from a metallic to a half-metallic state when the lattice is expanded.[3] Theoretical studies using DFT are crucial for understanding the fundamental nature of its electronic states and predicting its behavior in novel device applications.[3]

Theoretical Background: Density Functional Theory (DFT)

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core idea of DFT is to map the complex many-body problem onto a simpler system of non-interacting electrons moving in an effective potential. The accuracy of a DFT calculation is largely dependent on the approximation used for the exchange-correlation (xc) functional, which accounts for the quantum mechanical effects of exchange and correlation.[4]

Commonly used functionals are categorized in a hierarchy, often called "Jacob's Ladder," from the simplest Local Density Approximation (LDA) to Generalized Gradient Approximations (GGA), meta-GGAs, and hybrid functionals.[5] For MnAs, studies have shown that GGA functionals provide a better description of structural properties compared to LDA, which tends to underestimate lattice volumes.[3] For systems with strongly correlated electrons, such as those containing 3d transition metals like Mn, a DFT+U approach may be necessary to improve the description of localized d-electrons.[6]

Computational Methodology for MnAs Band Structure Calculation

A successful DFT calculation of the MnAs band structure requires careful consideration of several computational parameters. The following sections outline a detailed protocol.

The initial step is to define the crystal structure of the MnAs phase to be investigated.

-

NiAs-type (Hexagonal, β-phase): This is the experimentally observed stable phase. It has a hexagonal crystal system. There are two Mn atoms and two As atoms in the unit cell.[2]

-

Zinc-blende (Cubic, α-phase): This is a hypothetical or metastable phase. While not stable in bulk, its theoretical properties are of great interest.[3]

The choice of lattice parameters is critical. Experimental values should be used for initial calculations, followed by a full geometry optimization to find the theoretical equilibrium lattice constants for the chosen xc functional.

The choice of the xc functional is paramount for obtaining accurate results.

-

Generalized Gradient Approximation (GGA): Functionals such as the Perdew-Burke-Ernzerhof (PBE) are a common starting point and have been shown to predict reasonable lattice volumes for MnAs.[3][7]

-

Local Density Approximation (LDA): LDA has been used but is known to underestimate the lattice constants for MnAs systems by around 5%.[3]

-

DFT+U: To account for strong on-site Coulomb interactions of the Mn 3d electrons, a Hubbard U correction can be added to the GGA functional. This approach can improve the prediction of magnetic and electronic properties in transition metal compounds.[6]

The pragmatic approach is to test different functionals and compare the resulting structural properties with well-established experimental data.[8]

DFT calculations can be performed using various basis sets, such as plane waves or localized atomic orbitals.

-

Plane-Wave Basis Sets: Used in codes like VASP and Quantum ESPRESSO, the accuracy is controlled by a kinetic energy cutoff. It is crucial to perform convergence tests to determine an appropriate cutoff energy.

-

Localized Numerical Atomic Orbitals: Used in codes like DMol3, these basis sets can be very efficient.[3]

When using pseudopotentials to represent the core electrons, it is important to ensure they are generated with the same exchange-correlation functional used in the main calculation to maintain consistency.[8] All-electron calculations, like the full-potential linearized augmented-plane-wave (FLAPW) method, can also be employed for higher accuracy.[3]

For periodic systems, integrals over the Brillouin zone are approximated by a sum over a discrete mesh of k-points.

-

Geometry Optimization: A sufficiently dense k-point mesh (e.g., generated using the Monkhorst-Pack scheme) is required to accurately determine the forces and stresses for structural relaxation.

-

Band Structure Calculation: The band structure is calculated along high-symmetry paths within the first Brillouin zone. The specific path depends on the crystal lattice (e.g., Γ-M-K-Γ for hexagonal systems).[9]

Convergence tests with respect to the k-point mesh density are essential to ensure the total energy is converged.

Data Presentation: Quantitative Properties of MnAs

The following tables summarize key quantitative data for different phases of MnAs as reported in theoretical studies.

Table 1: Structural and Magnetic Properties of α-MnAs (Zinc-blende) and β-MnAs (NiAs-type)

| Phase | Functional | Lattice Constant (Å) | c/a ratio | Magnetic Moment (μB/Mn atom) | Total Energy (eV/f.u.) |

|---|---|---|---|---|---|

| α-MnAs | DMol3/GGA | 5.70 | - | ~3.4 | -2901.83 |

| β-MnAs | DMol3/GGA | a=3.66 | 1.54 (fixed) | ~3.3 | -2902.70 |

Data extracted from first-principles calculations. The cohesive energy of β-MnAs is calculated to be nearly 0.87 eV greater than that of α-MnAs, supporting the instability of the α-phase.[3]

Table 2: Properties of Monolayer MnAs (111)

| Property | Value |

|---|---|

| Mn-As bond length | 2.57 Å |

| Mn-Mn bond length | 2.85 Å |

| Magnetic moment per Mn atom | ~3.7 μB |

| Total magnetic moment (per cell) | 19.6 μB |

| Electronic property | Metallic |

Data from DFT calculations using PBE-GGA. The monolayer shows enhanced magnetic properties compared to the bulk.[10]

Experimental and Computational Protocols

The following diagrams illustrate the typical workflow for a DFT-based band structure calculation and the relationship between the different phases of MnAs.

Caption: A typical workflow for a DFT band structure calculation.

Caption: Relationship between different phases of MnAs.

Analysis and Interpretation of MnAs Band Structure

The calculated band structure provides a wealth of information. Key features to analyze include:

-

Band Gap: Determine if the material is metallic, semiconducting, or insulating. For MnAs, a key question is whether a gap exists in one of the spin channels (half-metallicity). The ferromagnetic α-MnAs phase is predicted to be metallic at its equilibrium lattice constant but can become half-metallic if the lattice is expanded beyond 5.8 Å.[3]

-

Density of States (DOS): The projected DOS (PDOS) helps identify the contribution of different atomic orbitals (e.g., Mn-3d, As-4p) to the bands near the Fermi level. In NiAs-type MnAs, the electronic structure is characterized by p-d bonding and antibonding regions.[1]

-

Effective Mass: The curvature of the bands near the valence band maximum and conduction band minimum can be used to calculate the effective mass of charge carriers, which is crucial for understanding transport properties.[11]

Conclusion

The theoretical calculation of the MnAs band structure using DFT is a complex but rewarding endeavor that provides deep insights into its electronic and magnetic properties. A careful and systematic approach, including the appropriate choice of crystal structure, exchange-correlation functional, and convergence parameters, is essential for obtaining reliable and predictive results. The methodologies and data presented in this guide offer a solid foundation for researchers to explore the properties of MnAs and its potential for advanced technological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. compphys.cn [compphys.cn]

- 4. Exchange-correlation Functionals | Johannes Voss [stanford.edu]

- 5. NANO266 - Lecture 5 - Exchange-Correlation Functionals | PDF [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrevlett.com [chemrevlett.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. chemrevlett.com [chemrevlett.com]

- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

An In-depth Technical Guide to the Magnetic Structure of Hexagonal Manganese Arsenide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic structure of hexagonal manganese arsenide (MnAs), a material of significant interest for its unique magneto-structural properties. This document details the crystallographic and magnetic characteristics, the experimental techniques used for their determination, and the theoretical frameworks that describe its behavior.

Core Properties of Hexagonal Manganese Arsenide

Hexagonal Manganese Arsenide (α-MnAs) is a ferromagnetic material at room temperature, belonging to the NiAs-type crystal structure with the space group P6₃/mmc. A defining characteristic of MnAs is its first-order magneto-structural phase transition at a Curie temperature (Tc) of approximately 313-318 K (40-45 °C). At this temperature, it transforms into a paramagnetic, orthorhombic β-phase with a MnP-type structure. This transition is accompanied by a significant change in volume and is the primary source of its interesting magnetic properties, including a giant magnetocaloric effect.[1]

Crystallographic and Magnetic Data

The fundamental crystallographic and magnetic parameters of hexagonal MnAs are summarized in the table below. This data is essential for understanding the material's behavior and for the design of experiments and theoretical models.

| Parameter | Value | Reference |

| Crystal System | Hexagonal | [2] |

| Space Group | P6₃/mmc | [2] |

| Lattice Constant (a) | 3.72 Å | [3] |

| Lattice Constant (c) | 5.71 Å | [3] |

| Magnetic Ordering | Ferromagnetic | [3] |

| Curie Temperature (Tc) | 313 - 318 K | [3] |

| Magnetic Moment per Mn atom | ~3.4 µB | [3] |

Experimental Determination of Magnetic Structure

The characterization of the magnetic structure of hexagonal MnAs relies on a suite of experimental techniques. Neutron diffraction is the most direct method for determining the arrangement of magnetic moments, while magnetometry and calorimetry provide crucial information about the magnetic and thermodynamic properties.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the atomic and magnetic structure of materials.[4][5] Neutrons, being neutral particles with a magnetic moment, can scatter from both the atomic nuclei and the magnetic moments of unpaired electrons, providing a complete picture of the crystal and magnetic structures.

Experimental Protocol: Powder Neutron Diffraction of MnAs

A typical powder neutron diffraction experiment to determine the magnetic structure of hexagonal MnAs involves the following steps:

-

Sample Preparation: A polycrystalline powder sample of MnAs is synthesized and loaded into a sample holder transparent to neutrons, such as vanadium.

-

Instrument Setup: The experiment is performed on a high-resolution powder diffractometer. A monochromatic neutron beam with a specific wavelength (e.g., 1.5-2.5 Å) is used. The sample is placed in a cryostat or furnace to allow for temperature-dependent measurements, especially across the phase transition.

-

Data Collection: Diffraction patterns are collected at various temperatures, typically from low temperatures (e.g., 4 K) through the Curie temperature and into the paramagnetic phase.

-

Data Analysis (Rietveld Refinement): The collected diffraction data is analyzed using the Rietveld refinement method.[6] This involves fitting a calculated diffraction pattern, based on a model of the crystal and magnetic structure, to the experimental data. The refinement process allows for the determination of lattice parameters, atomic positions, and the magnitude and orientation of the magnetic moments.

Vibrating Sample Magnetometry (VSM)

Vibrating Sample Magnetometry (VSM) is used to measure the magnetic properties of a material as a function of magnetic field and temperature.[7][8] This technique provides information on saturation magnetization, coercivity, and the Curie temperature.

Experimental Protocol: VSM Measurement of MnAs

-

Sample Mounting: A small, known mass of the MnAs sample is mounted on a sample holder at the end of a vibrating rod.

-

System Initialization: The VSM system is turned on and the control software is initiated. The system is calibrated using a standard sample with a known magnetic moment.

-

Measurement Parameters: The desired temperature range and magnetic field sweep parameters are set. A typical measurement for MnAs would involve cooling the sample in zero field to a low temperature, then measuring the magnetization as the temperature is increased through the phase transition (Zero-Field-Cooled, ZFC). A subsequent measurement is performed after cooling the sample in an applied magnetic field (Field-Cooled, FC). Isothermal magnetization versus field (M-H) loops are also measured at various temperatures. A typical vibration frequency is around 85 Hz.[6]

-

Data Acquisition: The software records the induced voltage in the pickup coils, which is proportional to the magnetic moment of the sample, as a function of temperature and applied magnetic field.

Calorimetry

Calorimetry is used to measure the heat changes that occur during physical and chemical processes. For MnAs, it is crucial for determining the latent heat associated with the first-order phase transition, providing a quantitative measure of the entropy change.[9]

Experimental Protocol: Latent Heat Measurement of MnAs

-

Sample Preparation: A small, well-characterized sample of MnAs is prepared.

-

Calorimeter Setup: A differential scanning calorimeter (DSC) or a specialized microcalorimeter is used. The instrument is calibrated using a standard material with a known melting point and enthalpy of fusion.

-

Measurement: The sample is heated and cooled through the phase transition temperature at a controlled rate. The instrument measures the heat flow to or from the sample relative to a reference.

-

Data Analysis: The latent heat is determined by integrating the area of the peak in the heat flow curve that corresponds to the phase transition.

Theoretical Framework

The magnetic properties of hexagonal MnAs, particularly its first-order magneto-structural phase transition, can be understood through theoretical models that consider the interplay between magnetism and lattice volume.

The Bean-Rodbell Model

The Bean-Rodbell model is a phenomenological model that successfully describes the first-order phase transition in MnAs.[10][11] It extends the Weiss molecular field theory by introducing a linear dependence of the exchange interaction (and thus the Curie temperature) on the volume of the crystal.

The model introduces a parameter, η, which is a measure of the strength of the magneto-volume coupling.[11] The order of the phase transition is determined by the value of η:

-

η < 1: Second-order phase transition

-

η > 1: First-order phase transition

For MnAs, η is greater than 1, correctly predicting the first-order nature of its magnetic phase transition.[11]

First-Principles Calculations

First-principles calculations, based on density functional theory (DFT), provide a quantum mechanical description of the electronic and magnetic properties of materials.[12][13][14] For hexagonal MnAs, these calculations can be used to:

-

Determine the stable crystal structure and lattice parameters.

-

Calculate the electronic band structure and density of states to understand the metallic and magnetic nature.

-

Compute the magnetic moments on the Mn atoms.

-

Investigate the exchange interactions between magnetic atoms to understand the origin of ferromagnetism.

These calculations provide fundamental insights into the microscopic origins of the magnetic behavior of MnAs.

Pressure-Temperature Phase Diagram

The magnetic and structural properties of hexagonal MnAs are highly sensitive to external pressure. Applying pressure can significantly alter the phase transition temperature and the magnetic state of the material. A pressure-temperature (P-T) phase diagram provides a comprehensive map of the stable phases of MnAs under different conditions. While a complete and universally agreed-upon P-T diagram is still a subject of ongoing research, the general trend observed is a decrease in the Curie temperature with increasing pressure.[13]

Conclusion

Hexagonal manganese arsenide exhibits a fascinating interplay between its crystal structure and magnetic properties, culminating in a first-order magneto-structural phase transition. The determination of its magnetic structure and the characterization of its properties require a combination of sophisticated experimental techniques, including neutron diffraction, magnetometry, and calorimetry. Theoretical models, such as the Bean-Rodbell model and first-principles calculations, provide a framework for understanding the underlying physics of this complex material. The sensitivity of its properties to external stimuli like temperature, magnetic field, and pressure makes MnAs a compelling system for fundamental research and a potential candidate for applications in magnetocaloric refrigeration and spintronics. Further research is needed to fully elucidate the details of its pressure-temperature phase diagram and to explore the potential for tuning its properties for technological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ISIS Neutron diffraction [isis.stfc.ac.uk]

- 5. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 6. conference.sns.gov [conference.sns.gov]

- 7. Vibrating-sample magnetometer - Wikipedia [en.wikipedia.org]

- 8. nanomagnetics-inst.com [nanomagnetics-inst.com]

- 9. Latent heat - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Simulating the giant magnetocaloric effect-from mean-field theory to microscopic models [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Magnons and fundamental magnetic interactions in a ferromagnetic monolayer: The case of Ni monolayer [arxiv.org]

- 13. [2505.03306] Magnetic-field dependent VB- spin decoherence in hexagonal boron nitrides: A first-principles study [arxiv.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Manganese Arsenate Minerals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of a selection of manganese arsenate minerals. The data presented is intended to serve as a foundational resource for researchers in mineralogy, materials science, and geochemistry, as well as professionals in drug development who may utilize mineral-derived compounds. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of logical mineral relationships and experimental workflows.

Introduction to this compound Minerals

This compound minerals are a group of naturally occurring compounds containing manganese (Mn) and the arsenate (AsO₄)³⁻ anion. These minerals often form in oxidized zones of manganese and arsenic-bearing ore deposits and exhibit a wide range of colors and crystal habits. Their physical properties are dictated by their crystal structure and chemical composition. Understanding these properties is crucial for their identification, characterization, and potential applications.

Quantitative Physical Properties

The following tables summarize the key physical properties of several notable this compound minerals.

Table 1: Crystallographic Properties of Selected this compound Minerals

| Mineral | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters |

| Allactite | Mn²⁺₇(AsO₄)₂(OH)₈ | Monoclinic | P2₁/a | a = 11.03 Å, b = 12.12 Å, c = 5.51 Å, β = 114.07° |

| Flinkite | Mn²⁺₂Mn³⁺(AsO₄)(OH)₄ | Orthorhombic | Pnma | a = 9.54 Å, b = 13.10 Å, c = 5.27 Å |

| Geigerite | Mn₅(AsO₃OH)₂(AsO₄)₂·10H₂O | Triclinic | P1 | a = 7.94 Å, b = 10.69 Å, c = 6.77 Å, α = 80.97°, β = 84.2°, γ = 81.85°[1] |

| Retzian-(Ce) | Mn²⁺₂Ce(AsO₄)(OH)₄ | Orthorhombic | Pban | a = 5.67 Å, b = 12.03 Å, c = 4.863 Å[2] |

| Synadelphite | (Mn,Mg,Ca,Pb)₉(As³⁺O₃)(As⁵⁺O₄)₂(OH)₉·2H₂O | Orthorhombic | Pnma | a = 10.754 Å, b = 18.865 Å, c = 9.884 Å[3] |

Table 2: General Physical and Optical Properties of Selected this compound Minerals

| Mineral | Color | Luster | Hardness (Mohs) | Specific Gravity (Measured) | Streak | Optical Properties | Refractive Indices |

| Allactite | Brown, purplish-red, colorless | Vitreous to greasy | 4.5 | 3.83 g/cm³ | Grayish to faint brown | Biaxial (-) | nα = 1.755-1.761, nβ = 1.772-1.786, nγ = 1.774-1.787 |

| Flinkite | Green-brown, dark green | Vitreous to greasy | 4.5 | 3.87 g/cm³ | - | Biaxial (+) | nα = 1.783, nβ = 1.801, nγ = 1.834 |

| Geigerite | Red, colorless to brown | Vitreous to pearly | 3 | 3.05 g/cm³[1] | White | Biaxial (-) | nα = 1.601, nβ = 1.630, nγ = 1.660[1] |

| Retzian-(Ce) | Chocolate to chestnut-brown | Vitreous to greasy | 4 | 4.15 g/cm³ | Light brown | Biaxial (+) | nα = 1.777, nβ = 1.788, nγ = 1.800 |

| Synadelphite | Red to brown, blackish, colorless | Adamantine to vitreous | 4.5 | 3.57 - 3.79 g/cm³ | - | Biaxial (-) | nα = 1.776, nβ = 1.806, nγ = 1.808 |

Experimental Protocols

The determination of the physical properties listed above relies on a suite of standardized experimental techniques.

Crystal Structure Determination

The crystal structure of this compound minerals is typically determined using single-crystal X-ray diffraction .

Methodology:

-

Crystal Selection: A small, single, and defect-free crystal is carefully selected under a microscope.

-

Mounting: The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffraction pattern of the X-rays is recorded by a detector.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods such as the Patterson function or direct methods.[3]

-

Structure Refinement: The initial structural model is refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction intensities.

Mohs Hardness

The Mohs hardness scale is a qualitative ordinal scale that characterizes the scratch resistance of various minerals.

Methodology:

-

Select a Test Surface: Choose a smooth, clean surface on the mineral specimen.

-

Scratch Test: Attempt to scratch the surface with a material of known hardness from the Mohs scale (e.g., a fingernail with a hardness of ~2.5, a copper penny ~3.5, a steel knife blade ~5.5, or a quartz crystal with a hardness of 7).

-

Observation: If the known material scratches the unknown mineral, the mineral is softer than the testing material. If the mineral scratches the known material, it is harder.

-

Bracketing: The hardness is determined by bracketing it between two known standards.

Specific Gravity

Specific gravity is the ratio of the density of a mineral to the density of a reference substance, usually water. The hydrostatic weighing method is a common technique for its determination.

Methodology:

-

Weigh in Air: The mineral specimen is first weighed in air (W_air).

-

Weigh in Water: The specimen is then submerged in water and weighed again (W_water). The specimen should be fully submerged and not touching the sides or bottom of the container.

-

Calculation: The specific gravity (SG) is calculated using the formula: SG = W_air / (W_air - W_water)

Alternatively, a pycnometer can be used for more precise measurements, especially for smaller grains.[4][5]

Pycnometer Methodology:

-

Weigh the empty, dry pycnometer (W_p).

-

Fill the pycnometer with distilled water and weigh it (W_pw).

-

Empty and dry the pycnometer, add the mineral sample, and weigh it (W_ps).

-

Fill the pycnometer containing the sample with distilled water and weigh it (W_psw).

-

The specific gravity is calculated as: SG = (W_ps - W_p) / [(W_pw - W_p) - (W_psw - W_ps)]

Optical Properties

The refractive indices of minerals are determined using a petrographic microscope and the immersion method with calibrated refractive index oils.

Methodology (Becke Line Method):

-

Sample Preparation: A small fragment of the mineral is placed on a glass slide and immersed in a drop of oil with a known refractive index. A cover slip is placed over the sample.

-

Microscopic Observation: The slide is viewed under a petrographic microscope.

-

Becke Line Observation: By slightly lowering the stage (increasing the focal distance), a bright line of light, the Becke line, will appear to move into the medium with the higher refractive index.[6][7]

-

Matching Refractive Index: The process is repeated with different immersion oils until an oil is found where the Becke line is minimized or disappears, indicating a match between the refractive index of the mineral and the oil. For anisotropic minerals, this procedure is performed with polarized light to determine the different refractive indices corresponding to the different vibration directions within the crystal.

Visualizations

The following diagrams, created using the DOT language, illustrate key conceptual and experimental workflows related to this compound minerals.

Caption: Experimental workflow for the physical characterization of this compound minerals.

Caption: Geochemical pathway for the formation of secondary this compound minerals.

References

Unveiling New Frontiers in Materials Science: A Technical Guide to the Discovery of Novel Manganese Arsenate Polymorphs

For Researchers, Scientists, and Drug Development Professionals

The exploration of new crystalline materials is a cornerstone of innovation in fields ranging from electronics to pharmaceuticals. Manganese arsenates, a class of inorganic compounds, exhibit a rich and complex crystal chemistry, leading to a variety of polymorphic forms with potentially unique physical and chemical properties. This technical guide provides an in-depth overview of the discovery of new manganese arsenate polymorphs, focusing on synthesis methodologies, structural characterization, and the presentation of key data.

Newly Synthesized this compound Polymorphs: A Data-Centric Overview

The synthesis and characterization of novel this compound compounds provide valuable insights into their structure-property relationships. Below is a summary of quantitative data for two recently identified manganese(III) and manganese(II) arsenate polymorphs.

Table 1: Chemical Analysis Data for Novel this compound Hydrate

| Component | Theoretical wt% (MnAsO₄·1.2H₂O) | Found wt% |

| Mn₂O₃ | 36.9 | 37.5 |

| As₂O₅ | 53.8 | 52.8 |

| H₂O | 9.5 | 9.4 |

| The manganese oxidation state was determined to be 2.98.[1] |

Table 2: Chemical Analysis Data for Manganese(II) Pyroarsenate

| Component | Theoretical wt% (Mn₂As₂O₇) | Found wt% |

| MnO | 38.1 | 37.7 |

| As₂O₅ | 61.9 | 60.8 |

Table 3: Crystallographic Data for MnAsO₄·1.2H₂O

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.643(1) |

| b (Å) | 8.633(2) |

| c (Å) | 7.619(2) |

| β (deg) | 95.31(2) |

| V (ų) | 435.1(2) |

| Z | 4 |

Table 4: Crystallographic Data for Mn₂As₂O₇

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 6.758(2) |

| b (Å) | 8.889(2) |

| c (Å) | 4.811(1) |

| β (deg) | 103.78(2) |

| V (ų) | 280.9(1) |

| Z | 2 |

Experimental Protocols for Polymorph Discovery

The successful synthesis and identification of new this compound polymorphs rely on precise and well-controlled experimental procedures. Hydrothermal synthesis is a particularly effective method for growing high-quality single crystals of such materials.[2][3]

Hydrothermal Synthesis of Manganese(III) Arsenate Hydrate (MnAsO₄·1.2H₂O)

This protocol outlines the hydrothermal synthesis of a novel manganese(III) arsenate hydrate.

Materials:

-

Manganese(III) oxide (Mn₂O₃)

-

Arsenic(V) oxide (As₂O₅)

-

Distilled water

-

Teflon-lined stainless steel autoclave

Procedure:

-

A stoichiometric mixture of Mn₂O₃ and As₂O₅ is prepared.

-

The mixture is placed in a Teflon-lined stainless steel autoclave.

-

Distilled water is added to the autoclave, and the vessel is sealed.

-

The autoclave is heated to 200 °C and maintained at this temperature for a period of 48 hours.

-

After the reaction period, the autoclave is allowed to cool slowly to room temperature.

-

The resulting crystalline product is filtered, washed with distilled water, and dried at 100 °C.[1]

Characterization Techniques

A multi-technique approach is essential for the unambiguous identification and characterization of new polymorphs.

2.2.1 Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the crystal structure of a new compound. A suitable single crystal is selected and mounted on a goniometer. X-ray diffraction data is collected, and the resulting diffraction pattern is used to solve and refine the crystal structure, yielding information on the unit cell parameters, space group, and atomic positions.

2.2.2 Powder X-ray Diffraction (PXRD): PXRD is used to assess the phase purity of the bulk sample and to identify the crystalline phases present. The experimental powder pattern is compared with patterns calculated from single-crystal data or from databases.

2.2.3 Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability of the new compounds and to observe phase transitions or decomposition events. For instance, the thermal analysis of MnAsO₄·1.2H₂O shows a weight loss corresponding to the dehydration of the compound upon heating.[1]

2.2.4 Elemental Analysis: Techniques such as atomic absorption spectrophotometry are used to determine the elemental composition of the synthesized material, which is then compared to the theoretical composition calculated from the proposed chemical formula.[1]

Visualizing the Discovery Process

Diagrams illustrating the logical flow of experiments are crucial for understanding the process of discovering and characterizing new materials.

Caption: Workflow for the synthesis and characterization of new this compound polymorphs.

Natural Analogs: Insights from Mineralogy

The study of naturally occurring this compound minerals provides a broader context for the diversity of possible structures. For example, the mineral synadelphite is an orthorhombic this compound that uniquely contains arsenic in two different oxidation states (As³⁺ and As⁵⁺).[4] Its complex structure is based on a "double" hexagonal close-packed oxygen atom arrangement.[4] Another example is arsenowagnerite, Mg₂(AsO₄)F, a monoclinic mineral discovered in fumarole sublimates, which is isostructural with wagnerite.[5] The conditions of formation in these natural environments, such as high temperatures in volcanic fumaroles, can inspire new synthetic strategies in the laboratory.[5]

Future Directions

The discovery of new this compound polymorphs continues to be a vibrant area of research. Future work will likely focus on:

-

Exploring a wider range of synthesis conditions: Varying parameters such as temperature, pressure, pH, and the presence of mineralizers during hydrothermal synthesis can lead to the formation of new and metastable phases.

-

Investigating physical properties: A thorough investigation of the magnetic, optical, and electronic properties of newly discovered polymorphs is crucial for identifying potential applications.

-

Computational modeling: Density functional theory (DFT) and other computational methods can be used to predict the stability and properties of hypothetical this compound structures, guiding synthetic efforts.

By combining systematic synthetic exploration with advanced characterization techniques and insights from mineralogy, the scientific community can continue to expand the fascinating landscape of this compound polymorphs, paving the way for new materials with tailored functionalities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydrothermal synthesis as a route to mineralogically-inspired structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]

- 4. msaweb.org [msaweb.org]

- 5. New arsenate minerals from the Arsenatnaya fumarole, Tolbachik volcano, Kamchatka, Russia. VIII. Arsenowagnerite, Mg2(AsO4)F | Mineralogical Magazine | Cambridge Core [cambridge.org]

A Technical Guide to the Initial Characterization of Novel Manganese Arsenate Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of novel manganese arsenate materials, focusing on their synthesis, structural analysis, and magnetic properties. The information presented is compiled from recent scientific literature and is intended to serve as a foundational resource for researchers in materials science and related fields.

Synthesis of Novel this compound Materials

The primary method for synthesizing novel this compound materials is through hydrothermal reactions.[1] This technique involves the reaction of manganese(II) salts with aryl arsenic acids in the presence of other ligands, such as 1,10-phenanthroline (B135089) (phen), under elevated temperature and pressure.[1] Green synthesis approaches, utilizing natural extracts as reducing or capping agents, are also being explored for the environmentally friendly production of manganese-based nanoparticles.[2][3]

Experimental Protocol: Hydrothermal Synthesis

A general protocol for the hydrothermal synthesis of this compound compounds is as follows:

-

Precursor Preparation: Manganese(II) salts (e.g., MnCl₂, Mn(NO₃)₂) and an appropriate arsenic source, such as aryl arsenic acids (e.g., C₆H₅AsO₃H₂, 3-NO₂-4-OH-C₆H₃AsO₃H₂), are dissolved in a suitable solvent, often water or a water-ethanol mixture.[1][4][5]

-

Ligand Addition: A solution of a chelating ligand, such as 1,10-phenanthroline, is added to the precursor mixture.[1]

-

pH Adjustment: The pH of the resulting solution may be adjusted using a base, such as KOH, to facilitate the desired reaction.[6]

-

Hydrothermal Reaction: The final mixture is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (typically between 110°C and 250°C) for a predetermined duration (from hours to several days).[1][4][5]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting crystalline products are collected by filtration, washed with deionized water and ethanol, and dried in air.[7]

Structural Characterization

The crystal structures of novel this compound materials are primarily determined using single-crystal X-ray diffraction. This technique provides detailed information about the atomic arrangement, bond lengths, and bond angles within the crystal lattice.

Key Structural Features

Novel this compound compounds exhibit a variety of interesting structural motifs, including:

-

Dinuclear Clusters: Some compounds feature dinuclear M₂(μ-O)₂ cluster units.[1]

-